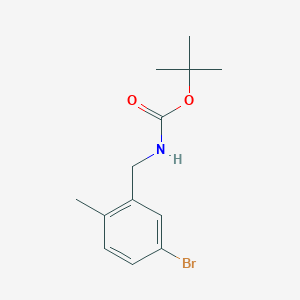
9-(3-Bromophenyl)-10-phenylanthracene
Vue d'ensemble
Description
9-(3-Bromophenyl)-10-phenylanthracene, also known as 9-BPPA, is a synthetic, fluorescent polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied in scientific research due to its unique properties. 9-BPPA is composed of two fused aromatic rings, one phenyl ring and one anthracene ring, connected by a bromine atom. It is a planar molecule that is highly fluorescent and has a high quantum yield. 9-BPPA has been used in a variety of scientific research applications, such as fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
9-(3-Bromophenyl)-10-phenylanthracene has been used in a variety of scientific research applications, such as fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions. It has been used to study the interactions of proteins with DNA, as well as to study the binding of proteins to other molecules. 9-(3-Bromophenyl)-10-phenylanthracene has also been used in the study of photosynthesis, as it is highly fluorescent and has a high quantum yield. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene has been used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
Mécanisme D'action
The mechanism of action of 9-(3-Bromophenyl)-10-phenylanthracene is based on its fluorescence properties. 9-(3-Bromophenyl)-10-phenylanthracene is a highly fluorescent compound, meaning that when it is exposed to light, it emits light of a different wavelength. This fluorescence can be used to study the interactions of proteins with DNA, as well as to study the binding of proteins to other molecules. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene can be used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
Biochemical and Physiological Effects
9-(3-Bromophenyl)-10-phenylanthracene is not known to have any biochemical or physiological effects in humans or animals. It is a synthetic compound and is not naturally occurring in the environment. Therefore, it is not known to have any adverse effects on humans or animals when used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 9-(3-Bromophenyl)-10-phenylanthracene in scientific research is its fluorescence properties. 9-(3-Bromophenyl)-10-phenylanthracene is highly fluorescent and has a high quantum yield, making it ideal for use in fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene is relatively easy to synthesize and is not known to have any adverse effects on humans or animals.
The main limitation of using 9-(3-Bromophenyl)-10-phenylanthracene in scientific research is its cost. 9-(3-Bromophenyl)-10-phenylanthracene is a synthetic compound and is relatively expensive to synthesize. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene is not naturally occurring in the environment and therefore, it is not known to have any biochemical or physiological effects in humans or animals.
Orientations Futures
The future of 9-(3-Bromophenyl)-10-phenylanthracene in scientific research is promising. 9-(3-Bromophenyl)-10-phenylanthracene has a wide range of applications, including fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene can be used to study the interactions of proteins with DNA, as well as to study the binding of proteins to other molecules. In the future, 9-(3-Bromophenyl)-10-phenylanthracene may be used to study a variety of biological processes, such as the regulation of gene expression, the metabolism of drugs, and the development of new drugs. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene may be used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters. Furthermore, 9-(3-Bromophenyl)-10-phenylanthracene may be used to study the interactions between proteins and other molecules, such as carbohydrates and lipids.
Propriétés
IUPAC Name |
9-(3-bromophenyl)-10-phenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPNWZVLPLJEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
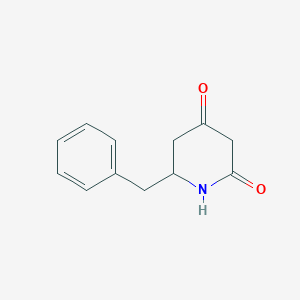
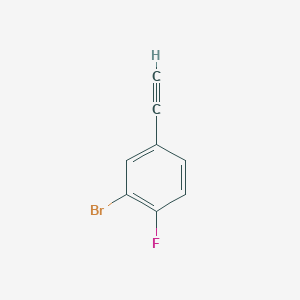
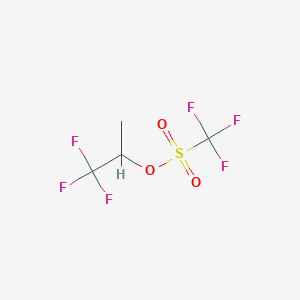
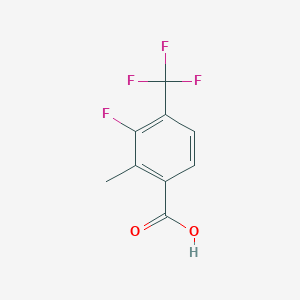
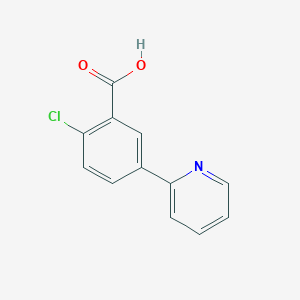
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)

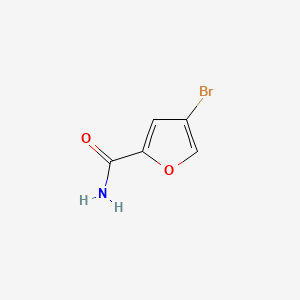
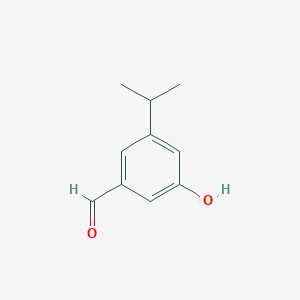
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
